molecular formula C9H19NO5S B1316123 tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate CAS No. 142604-13-5

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate

Cat. No. B1316123
M. Wt: 253.32 g/mol
InChI Key: BHYGDWGGIGRORN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate (TBHEC) is a novel compound that has been studied in recent years for its potential applications in scientific research. TBHEC is a derivative of carbamate, a type of organic compound that can act as a catalyst or inhibitor in various biochemical and physiological processes. TBHEC has shown to be particularly useful in the fields of drug discovery and development, as it can be used to synthesize various drugs. It has also been studied for its potential to act as a ligand in various biochemical and physiological processes, as well as its ability to act as a prodrug.

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate is significant in the field of organic chemistry, particularly in synthesis and transformation processes. Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, illustrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure and Hydrogen Bond Analysis

The study of the molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a compound analogous to tert-butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate, revealed the presence of intramolecular C—H⋯O hydrogen bonds. This suggests potential applications in understanding molecular interactions and designing new molecules with specific properties (Xiao-Guang Bai & Ju-Xian Wang, 2014).

Application in Enantioselective Synthesis

The compound's relevance extends to enantioselective synthesis, as shown by the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. This process involves acylation, nucleophilic substitution, and reduction, highlighting its role in synthesizing biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Role in Enzymatic Processes

Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a structurally related compound, was achieved through lipase-catalyzed transesterification. This research underlines the potential for such compounds in enzymatic processes, leading to optically pure enantiomers, crucial in pharmaceutical and chemical industries (Leandro Piovan, Monica D. Pasquini, & L. Andrade, 2011).

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYGDWGGIGRORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate

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